![molecular formula C12H14N4O2 B2430002 methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1153425-71-8](/img/structure/B2430002.png)
methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine
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Overview
Description
Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine, also known as MNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNA is a nitrogen-containing compound that belongs to the class of imidazole derivatives.
Scientific Research Applications
1. Supramolecular Assembly and Structural Studies
- A study by (Cheruzel et al., 2005) discusses the self-assembly of a related compound, which leads to a supramolecular structure with unique hydrogen bonding interactions. This has implications for the development of novel materials with specific structural properties.
2. Molecular Structure and Reactivity
- Research by (Portilla et al., 2007) focuses on the molecular structure and hydrogen bonding in similar compounds. Such studies are crucial for understanding the reactivity and interaction of these molecules.
- (Szlachcic et al., 2020) conducted combined XRD and DFT studies to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, which is relevant for the synthesis of complex organic compounds.
3. Novel Synthesis Methods
- A study by (Eshghi et al., 2015) introduced a new ionic liquid for the synthesis of aryl iodides and azides, showcasing the role of similar compounds in facilitating novel synthesis pathways.
4. Applications in Drug Synthesis and Biological Activities
- Research by (Noolvi et al., 2014) and (Titi et al., 2020) highlights the synthesis of novel compounds and their potential antimicrobial and cytotoxic activities, indicating the relevance of these compounds in medicinal chemistry.
5. Novel Compounds with Potential Medical Applications
- The study by (Giglio et al., 2014) discusses the development of a new (99m)Tc complex for imaging tumor hypoxia, suggesting the potential use of related compounds in medical diagnostics.
6. Exploring Molecular Interactions and Chemical Reactions
- The works of (Beliaev et al., 2018) and (Tahghighi et al., 2012) contribute to our understanding of the reactivity and potential applications of these types of compounds, including their anti-leishmanial activities.
Mechanism of Action
Target of Action
Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine is a complex organic compoundIt’s known that compounds with an imidazole nucleus, like this one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in chloroform suggests that it may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s storage recommendations suggest that it should be kept in a dark place and in an inert atmosphere at room temperature , indicating that light, oxygen, and temperature could potentially affect its stability.
properties
IUPAC Name |
N-methyl-1-[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-12(15-11(14-8)7-13-2)9-4-3-5-10(6-9)16(17)18/h3-6,13H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINAFRPXRRVLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CNC)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine |
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